molecular formula C21H17N3O B395432 2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 349643-59-0

2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B395432
CAS No.: 349643-59-0
M. Wt: 327.4g/mol
InChI Key: LKOBDBGCQQSYIZ-UHFFFAOYSA-N
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Description

2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with a phenyl group at position 2 and a pyridinyl group at position 3. The six-membered benzoxazine ring contributes to its structural compactness, which may enhance binding affinity to target proteins compared to seven-membered analogues .

Properties

IUPAC Name

2-phenyl-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-2-7-15(8-3-1)18-13-19-17-10-4-5-11-20(17)25-21(24(19)23-18)16-9-6-12-22-14-16/h1-12,14,19,21H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOBDBGCQQSYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For example:

  • Hydrazine-anthranilic acid coupling : Reaction of hydrazine hydrate with ethyl acetoacetate under acidic conditions yields 5-aminopyrazole intermediates.

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining 85–92% yields.

Benzoxazine Cyclization

Key methods for constructing the fused benzoxazine system include:

MethodConditionsYield (%)Source
Acid-catalyzed p-TsOH, toluene, 110°C78
Base-mediated K₂CO₃, DMF, 80°C65
Photochemical UV light, CH₂Cl₂, rt43

Ortho-hydroxybenzaldehyde derivatives are critical for directing cyclization regiochemistry, with electron-donating groups (e.g., methoxy) enhancing reaction rates by 2.3× compared to electron-withdrawing substituents.

Functionalization at Position 5

3-Pyridinyl Group Introduction

The 3-pyridinyl moiety is installed via two primary routes:

Suzuki-Miyaura Coupling

  • Catalyst system : Pd(PPh₃)₄ (5 mol%)/K₂CO₃

  • Solvent : DME/H₂O (4:1)

  • Temperature : 90°C, 12 hours

  • Yield : 72%

Buchwald-Hartwig Amination

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Base : Cs₂CO₃

  • Ligand : BINAP (10 mol%)

  • Yield : 68% with <5% homocoupling byproducts

Optimization of Critical Parameters

Catalyst Screening

Comparative analysis of cyclization catalysts:

CatalystReaction Time (h)Purity (%)Isomer Ratio (5- vs. 7-substituted)
Triethylamine8893.2:1
DBU5924.7:1
DMAP10782.1:1

DBU (1,8-diazabicycloundec-7-ene) demonstrates superior regiocontrol due to its strong base strength (pKa = 13.5 in DMSO).

Solvent Effects

  • Polar aprotic solvents : DMF increases reaction rate by 40% vs. THF but reduces yield to 68% due to side reactions

  • Ether solvents : MTBE provides optimal balance (82% yield, 96% purity)

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor type : Microfluidic packed-bed reactor

  • Residence time : 8 minutes

  • Productivity : 1.2 kg/day with 94% conversion

  • Impurity profile : <0.5% des-pyridinyl analogue

Crystallization Optimization

  • Anti-solvent : n-Heptane/ethyl acetate (7:3)

  • Cooling rate : 0.5°C/min from 60°C to 5°C

  • Particle size : 50–100 μm (98% by laser diffraction)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89–7.25 (m, 9H, aromatic), 5.21 (s, 2H, CH₂)

  • HRMS : m/z 327.1382 [M+H]⁺ (calc. 327.1389)

Purity Assessment

MethodColumnPurity (%)
HPLCC18, 5 μm, 250×4.6 mm99.7
UPLC-MSHSS T3, 1.8 μm99.9

Comparative Analysis of Synthetic Routes

ParameterMulti-step SynthesisOne-pot ApproachFlow Chemistry
Total yield58%42%76%
PMI (kg/kg)8612434
E-factor324512
Batch time6 days3 days8 hours

PMI = Process Mass Intensity; E-factor = Environmental factor

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Derivatives
  • 7,9-Dichloro-2-methyl-1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]benzoxazin-5-one (6a) : Exhibits potent butyrylcholinesterase (BuChE) inhibition (IC₅₀ = 1.06 µM). The 7,9-dichloro substitution enhances hydrophobic interactions with BuChE’s peripheral anionic site .
  • 9-Chloro-2-(4-methylphenyl)-5-(4-pyridinyl) (MW 375.856) : Substitution at position 9 with chlorine improves metabolic stability, while the 4-pyridinyl group may modulate solubility .
Pyridinyl and Aryl Variants
  • 3-(5-(Pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol (MW 343.4): The hydroxyl group at position 3 improves hydrogen-bonding capacity, which may influence anticancer activity .
Alkoxy-Substituted Analogues
  • 5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl) : Alkoxy chains at positions 4 and 4' enhance solubility but reduce BuChE inhibition compared to halogenated derivatives .

Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight Key Properties Biological Activity Reference
2-Phenyl-5-(3-pyridinyl) Phenyl (C6H5), Pyridinyl (C5H4N) ~343.4* Compact tricyclic core Anticancer, BuChE inhibition
7,9-Dichloro-2-methyl (6a) 7-Cl, 9-Cl, 2-CH3 308.33 High BuChE affinity (IC₅₀ = 1.06 µM) BuChE inhibition
5-(3-Chlorophenyl)-2-phenyl 5-ClC6H4, 2-C6H5 360.836 Lipophilic (density 1.3 g/cm³) Not reported
9-Chloro-2-(4-methylphenyl)-5-(4-pyridinyl) 9-Cl, 4-CH3C6H4, 4-C5H4N 375.856 Improved metabolic stability Not reported
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl) 4-O(CH2)3CH3, 4-OCH2CH3 ~428.5* Enhanced solubility Moderate BuChE inhibition

*Calculated based on molecular formula.

Bioavailability and Drug-Likeness

  • Lipinski and Veber Compliance : Most pyrazolo[1,5-c][1,3]benzoxazines comply with Lipinski’s rule (MW < 500, logP < 5) and Veber’s criteria (rotatable bonds ≤ 10, polar surface area ≤ 140 Ų), supporting oral bioavailability .
  • Molecular Docking : The six-membered benzoxazine ring reduces steric hindrance, enabling deeper penetration into BuChE’s active site compared to seven-membered benzoxazepines .

Biological Activity

2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its potential applications in drug discovery and therapeutic interventions.

  • Molecular Formula : C21_{21}H17_{17}N3_{3}O
  • Molecular Weight : 327.38 g/mol
  • CAS Number : 349643-59-0
  • Structure : The compound features a complex fused ring system that contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory, anti-cancer, and anti-viral research. Below are detailed findings from various studies:

Anti-Cancer Activity

Several studies have highlighted the potential of this compound as an anti-cancer agent:

  • Mechanism of Action : The compound has been shown to inhibit specific signaling pathways involved in cancer cell proliferation. For instance, it targets the PI3K/Akt pathway, which is crucial for cell survival and growth.
  • Cell Line Studies : In vitro studies demonstrated that the compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer models .

Anti-Viral Activity

The compound has also been evaluated for its antiviral properties:

  • HIV Inhibition : It has been included in screening libraries aimed at identifying new anti-HIV agents. Preliminary results suggest it may interfere with viral replication mechanisms .
  • Mechanistic Insights : The exact mechanism remains under investigation; however, it is hypothesized that the compound may disrupt viral entry or replication processes within host cells.

Anti-Inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties:

  • Cytokine Modulation : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
  • Comparison with Standard Treatments : In comparative studies with established anti-inflammatory drugs, the compound exhibited comparable efficacy with fewer side effects .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionModel/Study TypeReference
Anti-CancerInhibits PI3K/Akt pathwayIn vitro cell lines
Anti-ViralPotential interference with viral replicationScreening library
Anti-InflammatoryReduces pro-inflammatory cytokinesAnimal models

Case Studies

  • Case Study on Anti-Cancer Activity :
    • A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability (up to 70% at higher concentrations). The authors attributed this effect to apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Case Study on Anti-Viral Activity :
    • In a recent screening for novel HIV inhibitors, compounds similar to this compound showed promising results in reducing viral load in infected cell cultures by up to 50%, indicating potential for further development as an antiviral agent.

Q & A

Q. What are the key synthetic pathways for preparing 2-phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of 2-hydroxychalcones via condensation of salicylic aldehydes with acetophenones .
  • Step 2 : Cyclization with hydrazine to generate pyrazoline intermediates .
  • Step 3 : Reaction with pyridine carbaldehydes to form the tricyclic pyrazolo-benzoxazine core . Microwave-assisted synthesis can enhance reaction efficiency and yield compared to traditional thermal methods .

Q. How is the molecular conformation of this compound determined experimentally?

Single-crystal X-ray diffraction is the gold standard for resolving spatial arrangements. Key findings include:

  • A non-planar structure due to puckering in the oxazine ring, with dihedral angles between planar segments (e.g., 31.3° in related derivatives) .
  • Hybridization states of nitrogen atoms (e.g., sp² delocalization with carbonyl groups) influence reactivity .

Q. What analytical techniques validate the compound’s purity and structure?

  • NMR spectroscopy : Confirms substituent positions and ring closure via 1H^1H and 13C^{13}C chemical shifts .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Provides atomic-level resolution of bond lengths and angles (e.g., N4–C5 bond: 1.332 Å in analogs) .

Advanced Research Questions

Q. How can solvent selection and reaction conditions optimize synthesis yield and selectivity?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics, while toluene favors thermal stability in chalcone formation .
  • Microwave irradiation : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity in heterocyclic systems .
  • Case study : Ethanol as a green solvent alternative achieves comparable yields to toluene in benzoxazine synthesis .

Q. What strategies address contradictions in biological activity data across similar derivatives?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., pyridinyl vs. thiophenyl groups) on bioactivity .
  • Pharmacophore mapping : Identify critical spatial features (e.g., hydrophobic pockets, H-bond acceptors) using X-ray data and docking studies .
  • Bioavailability screening : Apply Lipinski/VEBER rules to prioritize derivatives with optimal ADMET properties .

Q. How do computational methods complement experimental data in predicting reactivity?

  • DFT calculations : Model transition states for key reactions (e.g., cyclization steps) to explain regioselectivity .
  • Molecular dynamics (MD) : Simulate solvent interactions to rationalize kinetic outcomes (e.g., solvent-dependent product distributions) .

Q. What experimental designs resolve discrepancies in thermal stability data for benzoxazine derivatives?

  • Thermogravimetric analysis (TGA) : Compare decomposition temperatures under inert vs. oxidative atmospheres .
  • Differential scanning calorimetry (DSC) : Correlate polymerization exotherms with substituent electronic effects (e.g., electron-withdrawing groups lowering activation energy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.